molecular formula C15H13N3O B1611731 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-84-8

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No. B1611731
M. Wt: 251.28 g/mol
InChI Key: FPARUHCFXJLAHI-UHFFFAOYSA-N
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Description

“3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a chemical compound with the linear formula C15H13N3O . It is a versatile material for scientific research, suitable for various applications including drug discovery, organic synthesis, and material science.


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .


Molecular Structure Analysis

The molecular structure of “3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is represented by the InChI code 1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is 251.29 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel oxadiazole derivatives have been a focal point of research due to their promising biological activities. Kavitha et al. (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds, aiming to develop novel biologically active compounds. These compounds were characterized by FT-IR, NMR, and mass spectral studies (Kavitha, Kannan, & Gnanavel, 2016). Similarly, Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).

Biological Activities and Applications

Oxadiazole derivatives have been extensively studied for their antidiabetic, anti-inflammatory, and anticancer activities. Kavitha et al. (2016) screened synthesized oxadiazole derivatives for these activities, showing promising results (Kavitha, Kannan, & Gnanavel, 2016). Maftei et al. (2013) synthesized natural product analogs bearing the oxadiazole moiety, which showed significant antitumor activity, highlighting the potential of these compounds in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Chemical Sensors and Materials Science

Oxadiazole derivatives also find applications in materials science, particularly in the development of chemical sensors and luminescent materials. Naik, Khazi, and Malimath (2018) investigated the fluorescence quenching of thiophene-substituted oxadiazole derivatives by aniline, aiming to develop novel fluorophores for aniline sensing (Naik, Khazi, & Malimath, 2018). The potential of oxadiazole derivatives in organic light-emitting diodes (OLEDs) and as electron-transporting materials has been explored by Shih et al. (2015), demonstrating their high efficiency and low roll-off in basic color devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPARUHCFXJLAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589715
Record name 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS RN

915922-84-8
Record name 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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